molecular formula C6H7N3O2 B1315105 Ethyl 1,2,4-triazine-3-carboxylate CAS No. 6498-02-8

Ethyl 1,2,4-triazine-3-carboxylate

Cat. No. B1315105
CAS RN: 6498-02-8
M. Wt: 153.14 g/mol
InChI Key: BSPOWIFCNQWLIQ-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-triazine-3-carboxylate is a chemical compound with the molecular formula C6H7N3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 1,2,4-triazine-3-carboxylate consists of six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms . The InChI code is 1S/C6H7N3O2/c1-2-11-6(10)5-7-3-4-8-9-5/h3-4H,2H2,1H3 .


Chemical Reactions Analysis

The main product from the reaction of ethyl 1,2,4-triazine-3-carboxylate and the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone was an azabicyclo . This reaction pathway is unusual and demonstrates a heretofore unknown reaction pathway for the electron-deficient diene and electron-rich dienophile .


Physical And Chemical Properties Analysis

Ethyl 1,2,4-triazine-3-carboxylate has a molecular weight of 153.14 g/mol . It has a topological polar surface area of 65 Ų . The compound is solid at room temperature .

Scientific Research Applications

Medicine

Ethyl 1,2,4-triazine-3-carboxylate derivatives have been explored for their potential in medical applications, particularly due to their structural similarity to biologically active triazine compounds. These derivatives can be functionalized to create new molecules with targeted biological activity, such as antitumor properties . They are also used in the synthesis of various antiviral compounds, including those that treat lung, breast, and ovarian cancers .

Agriculture

In the agricultural sector, triazine derivatives, including Ethyl 1,2,4-triazine-3-carboxylate, are utilized for their herbicidal properties. The electron-deficient nature of the triazine ring makes it a valuable substrate for constructing mono- and fused derivatives that can act as effective herbicides .

Material Science

Ethyl 1,2,4-triazine-3-carboxylate is used in material science research due to its versatile chemical structure, which allows for the development of new polymeric materials. These materials can have applications ranging from photostabilizers to advanced composites with specific mechanical properties .

Environmental Science

The compound’s derivatives are being studied for environmental applications, particularly in the development of new materials that can aid in pollution control and environmental remediation. Their high nitrogen content and chemical stability make them suitable for use in catalysis and photocatalysis, which are essential in environmental clean-up processes .

Analytical Chemistry

In analytical chemistry, Ethyl 1,2,4-triazine-3-carboxylate serves as a precursor for synthesizing various analytical reagents. These reagents are used in chromatographic techniques and spectroscopic analysis to detect and quantify other substances with high precision and accuracy .

Biochemistry

The compound is significant in biochemistry for the synthesis of antimicrobial agents. Its derivatives have been evaluated for their activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This makes it a valuable tool in the study of infectious diseases and the development of new antibiotics .

Pharmacology

Ethyl 1,2,4-triazine-3-carboxylate is also of interest in pharmacology. It is used in the synthesis of small molecule inhibitors that can modulate biological pathways, potentially leading to the development of new therapeutic agents for inflammatory diseases .

Chemical Engineering

In chemical engineering, this compound is involved in various synthetic pathways, including non-synchronous reactions that can lead to the discovery of new reaction mechanisms and pathways. Such research can contribute to the development of novel synthetic methods and the optimization of industrial chemical processes .

Safety and Hazards

Ethyl 1,2,4-triazine-3-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Ethyl 1,2,4-triazine-3-carboxylate is a derivative of 1,2,4-triazine 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that 1,2,4-triazine derivatives can interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some 1,2,4-triazine derivatives can inhibit enzymes, while others can bind to receptors and modulate their activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives, it’s likely that this compound affects multiple biochemical pathways . These could include pathways involved in inflammation, cancer progression, viral replication, and other processes related to the compound’s known biological activities .

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may readily cross cell membranes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

Given the compound’s predicted high gastrointestinal absorption and potential to cross cell membranes , it’s likely that it can reach its targets within cells and exert its effects at the molecular and cellular levels. Depending on the specific targets and pathways involved, these effects could include changes in enzyme activity, modulation of receptor signaling, alterations in gene expression, and other cellular responses .

Action Environment

For instance, the compound’s storage temperature is recommended to be 2-8°C, suggesting that it may be sensitive to heat .

properties

IUPAC Name

ethyl 1,2,4-triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-7-3-4-8-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPOWIFCNQWLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502535
Record name Ethyl 1,2,4-triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,4-triazine-3-carboxylate

CAS RN

6498-02-8
Record name Ethyl 1,2,4-triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unusual about the reaction of Ethyl 1,2,4-Triazine-3-carboxylate with the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone?

A1: The reaction between Ethyl 1,2,4-Triazine-3-carboxylate and the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone does not proceed via a typical Diels-Alder reaction as might be expected given the reactants. Instead, the main product is an azabicyclo[3.2.1]octane derivative, formed through a series of non-synchronous steps. [, ] This highlights a previously unknown reaction pathway for Ethyl 1,2,4-Triazine-3-carboxylate when reacting with electron-rich dienophiles like the enamine.

Q2: What does this unusual reaction tell us about Ethyl 1,2,4-Triazine-3-carboxylate's reactivity?

A2: The research demonstrates that Ethyl 1,2,4-Triazine-3-carboxylate, while considered an electron-deficient diene, doesn't always follow predictable reaction pathways. [, ] The formation of the azabicyclo[3.2.1]octane byproduct indicates a complex reaction mechanism involving multiple steps. This information could be crucial for researchers exploring the use of Ethyl 1,2,4-Triazine-3-carboxylate in organic synthesis or seeking to develop novel chemical reactions.

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